molecular formula C20H30O3 B1594898 4-Butoxyphenyl 4-propylcyclohexanecarboxylate CAS No. 67589-41-7

4-Butoxyphenyl 4-propylcyclohexanecarboxylate

Cat. No. B1594898
CAS RN: 67589-41-7
M. Wt: 318.4 g/mol
InChI Key: OBOYCOSBIKGKKI-UHFFFAOYSA-N
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Description

“4-Butoxyphenyl 4-propylcyclohexanecarboxylate” is a chemical compound . It is also known as "4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate" . The molecular formula of this compound is C20H30O3 .


Molecular Structure Analysis

The molecular structure of “4-Butoxyphenyl 4-propylcyclohexanecarboxylate” consists of a butoxyphenyl group attached to a propylcyclohexanecarboxylate group . The molecular weight of this compound is 318.45000 .


Physical And Chemical Properties Analysis

The boiling point of “4-Butoxyphenyl 4-propylcyclohexanecarboxylate” is 423.4ºC at 760 mmHg, and its density is 1.003g/cm3 .

properties

IUPAC Name

(4-butoxyphenyl) 4-propylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(6-4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYCOSBIKGKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344468
Record name 4-Butoxyphenyl 4-propylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyphenyl 4-propylcyclohexanecarboxylate

CAS RN

67589-41-7
Record name 4-Butoxyphenyl 4-propylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-butoxyphenyl ester, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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